molecular formula C22H17N3O3 B2749794 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide CAS No. 2034439-52-4

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2749794
CAS RN: 2034439-52-4
M. Wt: 371.396
InChI Key: UMAJAVFFFLUMIA-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Furan-benzamide and is a member of the benzamide family.

Scientific Research Applications

Anticancer Potential

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide has been investigated for its potential as an anticancer drug. A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), is a small molecule histone deacetylase (HDAC) inhibitor. This inhibitor selectively targets HDACs 1-3 and 11, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound has shown significant antitumor activity in vivo and has entered clinical trials, demonstrating promise in cancer treatment (Zhou et al., 2008).

Capillary Electrophoresis Applications

Nonaqueous capillary electrophoresis, a method used to separate and analyze chemical compounds, has been utilized for studying N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide and related substances. This method provides a baseline separation of various analytes, demonstrating its usefulness in the quality control of pharmaceutical compounds (Ye et al., 2012).

Photochemical Research

The compound's related derivative, N-(quinolin-6-yl)furan-2-carbothioamide, has been studied in photochemical reactions. These studies involve electrophilic and nucleophilic substitution reactions, which are crucial in the field of organic chemistry and material science (El’chaninov et al., 2017).

Antiprotozoal Applications

Research has shown that compounds structurally related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide, like imidazo[1,2-a]pyridines, display significant antiprotozoal properties. These compounds have shown in vitro and in vivo activity against pathogens like Trypanosoma and Plasmodium, suggesting their potential in treating diseases such as malaria and sleeping sickness (Ismail et al., 2004).

Polymerization and Material Science

The related compound N-hydroxymaleimide adducts of furan have been utilized in the synthesis of functional polymers. These polymers have applications in material science, showing potential in creating new materials with specific properties (Narita et al., 1971).

Neuroscience Research

In the field of neuroscience, substituted furo[3,2-b]pyridines, which are chemically similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide, have been synthesized and evaluated as bioisosteres of 5-HT(1F) receptor agonists. This research is significant for developing potential treatments for conditions like acute migraine (Mathes et al., 2004).

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22(17-5-3-6-18(14-17)28-21-8-1-2-10-24-21)25-15-16-9-11-23-19(13-16)20-7-4-12-27-20/h1-14H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAJAVFFFLUMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide

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